Product packaging for Heptan-3-yl acetate(Cat. No.:CAS No. 5921-83-5)

Heptan-3-yl acetate

Cat. No.: B1618492
CAS No.: 5921-83-5
M. Wt: 158.24 g/mol
InChI Key: QICIMADZMWGDTQ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Ester Chemistry

Heptan-3-yl acetate (B1210297) is classified as a carboxylic acid ester. Esters are a fundamental functional group in organic chemistry, characterized by a carbon atom double-bonded to one oxygen atom and single-bonded to another, which is in turn connected to an organic group. Heptan-3-yl acetate is specifically the ester formed from the reaction of heptan-3-ol (a seven-carbon secondary alcohol) and acetic acid. inchem.org This formation, known as Fischer esterification, is a classic acid-catalyzed reaction where the hydroxyl group of the alcohol is replaced by the acetyl group of the carboxylic acid, producing water as a byproduct.

The molecular structure, with the formula C₉H₁₈O₂, consists of a seven-carbon heptane (B126788) chain with the acetate group attached at the third carbon position. fao.org This non-linear arrangement, where the ester functional group is located on a secondary carbon, influences its chemical and physical properties, including its boiling point and solubility. vulcanchem.com The compound is miscible with ethanol (B145695) and soluble in fats but is insoluble in water. fao.orgechemi.com

Significance in Contemporary Chemical Research

The primary significance of this compound in a research and industrial context is its application as a synthetic flavoring agent. ontosight.aiinchem.org International regulatory and assessment bodies, such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), have evaluated its use in food. inchem.orgleffingwell.com In its 59th meeting in 2002, JECFA concluded that this compound posed no safety concern at the current levels of intake when used as a flavouring agent. leffingwell.cominchem.org This has solidified its role as a well-documented and accepted additive in the food industry. thegoodscentscompany.com

In addition to its direct application, this compound is relevant in chemoenzymatic synthesis research. Studies have demonstrated that lipases, such as Lipase (B570770) B from Candida antarctica, can effectively catalyze the kinetic resolution of racemic heptan-3-ol through transesterification to produce enantiopure (R)- and (S)-heptan-3-yl acetates. nih.gov This highlights its utility as a substrate in biocatalysis for creating chiral molecules, which are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The compound also serves as a standard reference material in analytical chemistry for the identification and quantification of esters in various matrices.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound vulcanchem.com
Synonyms 3-Heptyl acetate, 1-Ethylpentyl acetate inchem.orgfao.org
CAS Number 5921-83-5 fao.org
Molecular Formula C₉H₁₈O₂ fao.org
Molecular Weight 158.24 g/mol vulcanchem.com
Appearance Colorless clear liquid thegoodscentscompany.comfao.org
Odor/Flavor Sweet, floral, pear vulcanchem.com
Boiling Point 185 °C at 760 mmHg thegoodscentscompany.comfao.org
Specific Gravity 0.858–0.867 @ 25 °C thegoodscentscompany.comfao.org
Refractive Index 1.406–1.414 @ 20 °C thegoodscentscompany.comfao.org
Solubility Insoluble in water; Soluble in fats and ethanol fao.orgechemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B1618492 Heptan-3-yl acetate CAS No. 5921-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-7-9(5-2)11-8(3)10/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICIMADZMWGDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904737
Record name 3-Heptanyl acetate
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid
Record name (+\/-)Heptan-3-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 °C. @ 760.00 mm Hg
Record name 3-Heptyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032309
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name (+\/-)Heptan-3-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.858-0.867
Record name (+\/-)Heptan-3-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5921-83-5
Record name 3-Heptanol, 3-acetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Heptanyl acetate
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Record name 3-Heptanyl acetate
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Record name 3-Heptanol, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEPTANYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79AS95G5J0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Heptyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for Heptan 3 Yl Acetate

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a powerful tool in organic synthesis, prized for its high selectivity under mild reaction conditions. researchgate.net Enzymes, functioning as natural catalysts, can achieve transformations that are often difficult to replicate with conventional chemical methods, especially concerning stereochemistry. uniovi.es This is particularly relevant for the production of chiral esters like heptan-3-yl acetate (B1210297).

Enzymatic Kinetic Resolution for Enantiopure Heptan-3-yl Acetate (e.g., Lipase (B570770) B from Candida antarctica)

Enzymatic kinetic resolution (EKR) is a premier method for separating racemic mixtures. In the case of this compound, the resolution of its precursor, racemic (±)-heptan-3-ol, is efficiently achieved using Lipase B from Candida antarctica (CALB). nih.govnih.gov This enzyme selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other unreacted. This process allows for the separation of a highly enantiopure alcohol and an equally enantiopure ester.

Research has demonstrated that CALB, often in its immobilized form (Novozym 435®), is highly effective for the transesterification of (±)-heptan-3-ol. nih.govnih.govresearchgate.net The reaction is typically performed in a non-polar solvent like hexane, using vinyl acetate as the acylating agent. nih.govresearchgate.net This combination produces both the unreacted alcohol and the resulting this compound with excellent enantiomeric excesses (ee), often exceeding 99%. nih.govnih.gov The process is valued for its simple and mild conditions. nih.govresearchgate.net

Table 1: Enzymatic Kinetic Resolution of (±)-Heptan-3-ol using CALB Data derived from studies on the lipase-catalyzed resolution of aliphatic secondary alcohols. nih.govresearchgate.net

Substrate Product Time (min) Conversion (%) Yield (%) Enantiomeric Excess (ee)
(±)-Heptan-3-ol (R)-Heptan-3-ol 120 50 45 >99%
(±)-Heptan-3-ol (S)-Heptan-3-yl acetate 120 50 46 >99%

Stereoselective Biotransformation Pathways

The high degree of stereoselectivity observed in enzymatic reactions is a cornerstone of their utility in synthesis. researchgate.net For the kinetic resolution of secondary alcohols like heptan-3-ol, the enzyme's active site differentiates between the two enantiomers based on their three-dimensional structure. This selectivity is often explained by empirical models such as Kazlauskas' rule, which predicts which enantiomer of a secondary alcohol will be acylated based on the relative size of the substituents attached to the stereocenter. nih.gov

In the CALB-catalyzed acylation of (±)-heptan-3-ol, the enzyme preferentially accommodates the (S)-enantiomer in its active site for the esterification reaction, leading to the formation of (S)-heptan-3-yl acetate. nih.gov Consequently, the (R)-enantiomer of the alcohol is left unreacted in the mixture. This pathway allows for the concurrent production of two valuable, optically active compounds from a single racemic starting material.

Development of Novel Biocatalytic Systems for Esterification

To enhance the efficiency, stability, and reusability of enzymes, significant research has focused on developing advanced biocatalytic systems. uniovi.es A primary strategy is enzyme immobilization, where the enzyme is attached to a solid support. acs.org Novozym 435, the immobilized form of CALB on an acrylic resin, is a widely used example that demonstrates enhanced stability and ease of separation from the reaction mixture. frontiersin.orgresearchgate.net

More recent innovations include the application of flow biocatalysis. mdpi.com In a flow system, the substrate solution is continuously passed through a reactor containing the immobilized enzyme. This approach offers several advantages over traditional batch processes, including improved process control, higher productivity, and easier scalability, making it an attractive alternative for the industrial synthesis of fine chemicals like enantiopure esters. mdpi.com

Organometallic Catalysis in this compound Synthesis

Organometallic chemistry provides a diverse toolkit for constructing complex organic molecules. unl.pt Catalysts based on transition metals like palladium, manganese, and lead can mediate unique transformations, including C-C bond formation and specific oxidations, which are relevant to the synthesis of esters and their precursors. mdpi.comcapes.gov.brlibretexts.org

Palladium-Catalyzed Synthetic Routes

Palladium catalysts are renowned for their versatility in organic synthesis. While direct palladium-catalyzed esterification of heptan-3-ol is not a standard method, palladium compounds, particularly palladium(II) acetate (Pd(OAc)₂), are crucial in synthetic routes that can generate precursors to such esters. mdpi.comsioc-journal.cn

For instance, Pd(OAc)₂ is a key catalyst in reactions such as C–H activation and functionalization, which allow for the direct introduction of functional groups into a hydrocarbon backbone. sioc-journal.cn It is also used to catalyze cyclopropanation reactions with diazoacetates. researchgate.net These advanced methods enable the construction of complex molecular architectures that can be subsequently converted to target molecules like this compound through further transformations. The choice of ligands, such as bulky phosphines (e.g., XPhos, dppf), is often critical for controlling the catalyst's activity and selectivity. mdpi.com

Manganese and Lead Acetate-Mediated Oxidations and Transformations

Manganese(III) acetate (Mn(OAc)₃) and lead(IV) acetate (Pb(OAc)₄) are powerful oxidizing agents used for specific transformations in organic synthesis. mdpi.comwikipedia.org They are particularly effective in mediating oxidative free-radical reactions and introducing acetate groups onto organic substrates (acetoxylation). mdpi.comwikipedia.orgslideshare.net

A notable application is the selective α'-oxidation of α,β-unsaturated cyclic ketones using Mn(OAc)₃ or Pb(OAc)₄. metu.edu.tryok.gov.tr This reaction introduces an acetate group adjacent to the carbonyl function, creating an α'-acetoxy enone. metu.edu.trresearchgate.net Such intermediates are valuable in chemoenzymatic synthesis, where the newly introduced chiral center can be resolved or used in subsequent stereoselective reactions. metu.edu.tryok.gov.tr These oxidation methods, characterized by high regioselectivity and tolerance for various functional groups, represent a strategic approach to building blocks required for complex ester synthesis. researchgate.net

Exploration of Other Transition Metal Catalysts

The synthesis of esters, including this compound, has been significantly advanced by the use of transition metal catalysts beyond traditional methods. These catalysts offer alternative reaction pathways, often under milder conditions, and can provide unique selectivity. Research has focused on metals like ruthenium and iron for reactions involving the precursor, heptan-3-ol, or for direct esterification processes.

Ruthenium-Based Catalysts: Ruthenium complexes have been identified as potent catalysts for reactions involving secondary alcohols. For instance, the complex [RuCl₂(p-cymene)(IMes)] is effective for the acceptorless dehydrogenation of secondary alcohols to their corresponding ketones. rsc.orgrsc.org While this reaction converts the precursor alcohol away from the desired ester, it highlights the reactivity of ruthenium catalysts with this substrate class. More relevant to stereoselective synthesis, pentaphenylcyclopentadienyl ruthenium complexes have been shown to be excellent catalysts for the racemization of secondary alcohols at room temperature. diva-portal.org This catalytic activity is crucial for developing dynamic kinetic resolution (DKR) processes, which combine enzymatic acylation with in-situ racemization to yield a single enantiomer of the acetate product in high yield. The racemization is proposed to proceed through a ruthenium hydride species, with the transformation occurring within the metal's coordination sphere. diva-portal.orgdtu.dk

Iron-Based Catalysts: Iron, being an earth-abundant and low-cost metal, is an attractive option for catalysis. Iron(II) acetate (Fe(OAc)₂) and iron(II) acetylacetonate (B107027) (Fe(acac)₂) have been used to catalyze the allylation of organomagnesium reagents with allyl acetates, demonstrating their utility in forming C-C bonds under mild conditions. rsc.orgrsc.org While not a direct esterification, these reactions are relevant to the modification of alkyl chains. More specifically, iron complexes have been investigated for the α-alkylation of ketones using secondary alcohols as the alkylating agent. dergipark.org.tr Mechanistic studies on related iron-catalyzed C-H activation reactions suggest the involvement of high-spin iron(II) species and potential pathways like a Ligand-to-Ligand Hydrogen Transfer (LLHT). nih.gov

The following table summarizes the application of these transition metals in reactions relevant to the synthesis of this compound and its precursors.

CatalystReagentsProduct TypeReference
[RuCl₂(p-cymene)(IMes)], K₃PO₄Secondary AlcoholsKetones rsc.org
Pentaphenylcyclopentadienyl Ru complexSecondary AlcoholsRacemized Alcohols diva-portal.org
Fe(OAc)₂ or Fe(acac)₂Allyl Acetates, Grignard ReagentsAlkenes/Styrenes rsc.orgrsc.org

Mechanistic Organic Synthesis Approaches

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound, particularly for achieving high selectivity. Research has delved into the pathways of both enzymatic and chemical catalytic systems.

Exploration of Complex Reaction Pathways and Intermediate Species

The enzymatic synthesis of chiral esters like this compound is dominated by lipase-catalyzed kinetic resolutions. The most commonly used enzyme, Candida antarctica lipase B (CALB), operates through a well-established "ping-pong bi-bi" mechanism. researchgate.net This pathway involves two main stages:

Acyl-Enzyme Intermediate Formation: The lipase's active site serine residue attacks the acyl donor (commonly vinyl acetate), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the vinyl alcohol (which tautomerizes to acetaldehyde) and forming a covalent acyl-enzyme complex.

Nucleophilic Attack by Alcohol: The target alcohol (heptan-3-ol) then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently breaks down to release the final ester product (this compound) and regenerate the free enzyme. utupub.fi

In chemoenzymatic dynamic kinetic resolution (DKR), this enzymatic pathway is coupled with a metal-catalyzed racemization of the unreacted alcohol enantiomer. For ruthenium catalysts, the proposed mechanism involves the formation of a ruthenium-alkoxide intermediate from the alcohol. diva-portal.org This is followed by β-hydride elimination to yield a ketone and a ruthenium-hydride species. The reverse reaction, re-addition of the hydride to the ketone, occurs without stereocontrol, thus racemizing the alcohol and allowing the lipase to continuously draw from the racemic pool to produce a single stereoisomer of the acetate. diva-portal.orgdtu.dk

Regioselective and Stereoselective Synthesis Strategies

Achieving high selectivity is a primary goal in modern organic synthesis. For this compound, this involves controlling both the position of acylation (regioselectivity) in a polyol and the configuration at the chiral center (stereoselectivity).

Stereoselective Synthesis: The most effective method for producing enantiomerically pure this compound is through the enzymatic kinetic resolution of racemic (±)-heptan-3-ol. utupub.finih.gov Studies have shown that immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435®) is exceptionally efficient. In a typical procedure, racemic heptan-3-ol is treated with an acyl donor, such as vinyl acetate, in a non-polar solvent like hexane. The lipase exhibits high enantioselectivity, preferentially acylating one enantiomer. nih.govresearchgate.net According to the Kazlauskas rule, CALB selectively acylates the (R)-enantiomer, producing (R)-heptan-3-yl acetate and leaving the unreacted (S)-heptan-3-ol. This method allows for the separation of both the enantiopure acetate and the enantiopure alcohol, both with very high enantiomeric excess (>99% ee). nih.govresearchgate.net

The efficiency of this resolution is summarized in the table below.

SubstrateCatalystAcyl DonorSolventProductEnantiomeric Excess (ee)Reference
(±)-Heptan-3-olCandida antarctica lipase B (CALB)Vinyl AcetateHexane(R)-Heptan-3-yl acetate>99% nih.govresearchgate.net
(±)-Heptan-3-olCandida antarctica lipase B (CALB)Vinyl AcetateHexane(S)-Heptan-3-ol>99% nih.govresearchgate.net

An alternative stereoselective strategy involves the synthesis of an enantiopure precursor alcohol, such as (S)-heptan-3-ol, which can then be esterified using standard chemical methods to yield the enantiopure acetate without racemization.

Regioselective Synthesis: Regioselectivity becomes critical when a substrate contains multiple hydroxyl groups. For instance, in a hypothetical heptane-1,3-diol, selective acylation at the C3 position would be required. Lipases often demonstrate inherent regioselectivity, typically favoring the acylation of primary alcohols over secondary alcohols. researchgate.net However, for differentiating between two secondary hydroxyl groups or a secondary and a sterically hindered primary group, more specific chemical methods may be necessary. One such advanced strategy is the "cyanide effect," where the use of cyanide as a base in conjunction with an acyl cyanide can achieve kinetically controlled acylation of a specific, often more sterically hindered, axial hydroxyl group in cyclic diols. nih.gov This effect is attributed to a dual hydrogen-bonding interaction where the cyanide activates the target hydroxyl group, enhancing its nucleophilicity. nih.gov While demonstrated on carbohydrate structures, this principle of using specific base-catalyst interactions to direct acylation represents a key strategy for achieving regioselectivity.

Chemical Transformations and Derivative Synthesis of Heptan 3 Yl Acetate

Synthesis of Structurally Diverse Heptan-3-yl Acetate (B1210297) Analogues and Derivatives

The structural framework of heptan-3-yl acetate, particularly its seven-carbon chain, serves as a basis for the synthesis of a variety of analogues and derivatives. These transformations introduce significant complexity, including aromatic rings, bicyclic systems, and novel functional groups.

Diarylheptanoid Structures Featuring a Heptane (B126788) Core (e.g., Etlingerin and Hydroxylated Derivatives)

Diarylheptanoids are a significant class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. researchgate.netnih.gov While not direct derivatives of this compound, their synthesis is relevant due to the shared heptane core. Etlingerin is a notable example of a diarylheptanoid. researchgate.net The synthesis of these complex molecules is a key area of research, often involving multi-step sequences.

General synthetic strategies for linear diarylheptanoids focus on constructing the C7 chain and attaching the aryl groups. researchgate.net Common methods include:

Condensation Reactions: Aldol or Claisen-Schmidt condensations are used to form key C-C bonds in the heptane chain. researchgate.net

Coupling Reactions: Reactions like Grignard reactions or Wittig olefination are employed to connect aryl fragments to the developing heptane skeleton. researchgate.netresearchgate.net

Asymmetric Synthesis: To create specific stereoisomers, methods like Sharpless asymmetric epoxidation or dihydroxylation are utilized, followed by ring-opening reactions to install desired hydroxyl groups on the heptane chain. researchgate.netnih.gov

For instance, the synthesis of optically active diarylheptanoids often starts from simple precursors like 4-hydroxybenzaldehyde, with key steps including Wittig olefination to build the carbon chain and kinetic resolution of a racemic epoxide to establish the correct stereochemistry. researchgate.net Many naturally occurring diarylheptanoids feature hydroxyl or methoxy (B1213986) groups on the aromatic rings and oxygenation at the C3 and C5 positions of the heptane chain, reflecting their biosynthetic origins from phenylpropanoids. nih.govuni-regensburg.de

Bicyclic Acetate Derivatives (e.g., 2-Oxobicyclo[m.1.0]alkan-3-yl Acetate)

The synthesis of bicyclic acetate derivatives represents another avenue of chemical transformation. A chemoenzymatic approach has been developed for producing enantiomerically enriched 2-oxobicyclo[m.1.0]alkan-3-yl acetates. metu.edu.trresearchgate.net This process involves several distinct steps, starting from unsaturated cyclic ketones.

The synthesis proceeds as follows:

α'-Acetoxylation: α,β-Unsaturated cyclic ketones are oxidized using manganese(III) acetate (Mn(OAc)₃) or lead(IV) acetate (Pb(OAc)₄) to introduce an acetate group at the α'-position, yielding a racemic α'-acetoxylated ketone. metu.edu.trresearchgate.net

Enzymatic Resolution: The resulting racemic mixture is resolved through hydrolysis using pig liver esterase (PLE). This enzyme selectively hydrolyzes one enantiomer of the acetate, yielding an enantiomerically enriched α'-hydroxylated compound and the corresponding unreacted α'-acetoxylated enantiomer. metu.edu.trresearchgate.net

Cyclopropanation: The enantiomerically enriched α'-acetoxy α,β-unsaturated ketone is then reacted with diazomethane (B1218177) in the presence of a palladium(II) acetate catalyst. This step forms the bicyclo[m.1.0]alkane structure through cyclopropanation of the double bond. metu.edu.trresearchgate.net

The stereoselectivity of the final cyclopropanation step can depend on the ring size of the starting ketone. researchgate.net This multi-step synthesis provides access to complex bicyclic structures containing an acetate functional group.

StepDescriptionReagents/CatalystsReference
1Oxidation of α,β-unsaturated cyclic ketonesMn(OAc)₃ or Pb(OAc)₄ metu.edu.trresearchgate.net
2Kinetic resolution via hydrolysisPig Liver Esterase (PLE) metu.edu.trresearchgate.net
3Palladium-catalyzed cyclopropanationDiazomethane, Pd(OAc)₂ metu.edu.trresearchgate.net

Fluorinated and Other Functionalized Acetate Derivatives

The introduction of fluorine into organic molecules can significantly alter their properties, making the synthesis of fluorinated acetate derivatives an area of active research. nih.gov General methods for synthesizing these compounds often involve multi-step reaction sequences starting from commercially available materials.

For example, a four-step synthesis for fluorine-containing phenyl acetate derivatives has been reported:

Hydroxyphenylacetic Acid Synthesis: A substituted phenol (B47542) reacts with glyoxylic acid in a basic solution to form a 2-hydroxyphenylacetic acid derivative. plos.org

Further Modification: The phenylacetic acid derivative undergoes subsequent reactions to build the desired structure. plos.org

Esterification: An ester group is introduced. plos.org

Final Functionalization: The final fluorine-containing group is attached to yield the target molecule. plos.org

Other strategies involve the use of specialized fluorinating reagents. Ethyl dibromofluoroacetate, for instance, is a versatile building block for creating various fluorinated molecules, including (Z)-α-fluoroacrylates and syn-α-bromo-α-fluoro-β-hydroxyesters. nih.gov Similarly, copper-mediated Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives provides a direct route to γ,γ-difluorinated amino acid analogues. researchgate.net These methods highlight the diverse synthetic tools available for producing highly functionalized acetate derivatives.

Esterification and Transesterification Reactions Involving Heptan-3-ol

The most direct synthesis of this compound is the esterification of its parent alcohol, heptan-3-ol. This reaction can be achieved through various methods, including classic acid catalysis and modern biocatalytic approaches, with a focus on optimizing reaction conditions for efficiency and selectivity.

Optimization of Reaction Conditions for High Yield and Selectivity

The esterification of an alcohol with a carboxylic acid is a reversible reaction. chemguide.co.uk To achieve high yields of this compound, conditions are optimized to drive the equilibrium toward the product side. In traditional Fischer esterification, this is often accomplished by using an excess of one reactant or by removing the water produced during the reaction. scienceready.com.aunumberanalytics.com The reaction is typically heated under reflux in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.ukscienceready.com.au

Biocatalysis offers a highly selective alternative. The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435®, has been shown to be highly effective in the transesterification of racemic heptan-3-ol. mdpi.comnih.govresearchgate.net In these chemoenzymatic reactions, vinyl acetate is commonly used as the acyl donor in a non-polar solvent like hexane. mdpi.comnih.gov The lipase exhibits excellent enantioselectivity, allowing for the kinetic resolution of the racemic alcohol. This process yields enantiopure (S)-heptan-3-ol and the corresponding (R)-heptan-3-yl acetate, both with high enantiomeric excess (>99% ee) and good yields. mdpi.comnih.govresearchgate.netsemanticscholar.org

A metal-free oxidative cross-esterification of alcohols has also been reported, where sterically hindered secondary alcohols like heptan-3-ol were suitable substrates, reacting successfully to form the corresponding esters. uniss.it

Lipase-Catalyzed Kinetic Resolution of (±)-Heptan-3-ol
CatalystAcyl DonorSolventProductsEnantiomeric Excess (ee)Reference
Candida antarctica Lipase B (CALB)Vinyl acetateHexane(S)-heptan-3-ol and (R)-heptan-3-yl acetate>99% for both alcohol and acetate mdpi.comnih.govresearchgate.net

Investigation of Esterification Mechanisms and Catalytic Efficiency

The mechanism of acid-catalyzed esterification involves several key steps. numberanalytics.comsparkl.me First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol (heptan-3-ol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Finally, a molecule of water is eliminated, and the catalyst is regenerated, yielding the ester product. numberanalytics.comsparkl.me The efficiency of this process is enhanced by strong acid catalysts that facilitate the initial protonation step. chemguide.co.uk

In enzymatic esterification, lipases are highly efficient and selective catalysts. The catalytic mechanism of lipases, such as CALB, typically involves a serine residue in the active site and proceeds via a "Ping-Pong Bi-Bi" mechanism. The alcohol binds to the enzyme-acyl intermediate to form the ester. The efficiency of these biocatalysts is demonstrated by their high enantioselectivity (E-value) in kinetic resolutions. mdpi.com For the resolution of secondary alcohols like heptan-3-ol, CALB displays excellent performance. nih.govresearchgate.net

Kinetic studies of esterification reactions involving secondary alcohols have shown that the reaction rate can be first-order with respect to the catalyst, the alcohol, and the acylating agent. acs.org The choice of catalyst is critical; while homogeneous acid catalysts are effective, they can be corrosive and difficult to separate from the product. researchgate.net Heterogeneous catalysts, such as ZrOCl₂·8H₂O supported on silica, have been explored for the esterification of long-chain acids and alcohols, offering advantages in terms of reusability and reduced waste. researchgate.net

Advanced Reaction Kinetics and Mechanistic Studies of Acetate Transformations

The study of reaction kinetics and mechanisms provides fundamental insights into the chemical behavior of this compound. Understanding the rates and pathways of its transformations is crucial for optimizing synthetic routes, controlling reaction outcomes, and developing industrial applications. As a secondary alkyl acetate, its reactivity is governed by established principles of organic chemistry, with specific kinetic parameters determined through detailed experimental and computational studies. The primary transformations include hydrolysis under acidic and basic conditions, gas-phase pyrolysis, and enzyme-catalyzed reactions.

Hydrolysis: Acid and Base Catalysis

The hydrolysis of an ester, which splits it into its constituent carboxylic acid and alcohol, can be catalyzed by either an acid or a base. ucoz.com The mechanisms and kinetics of these two processes differ significantly.

For secondary acetates like this compound, acid-catalyzed hydrolysis in dilute acid typically proceeds via the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This pathway involves several steps:

Protonation of the carbonyl oxygen by a hydroxonium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. pearson.com

A proton transfer occurs from the newly added water moiety to the alkoxy oxygen.

Elimination of the protonated alcohol (heptan-3-ol) and collapse of the intermediate to form the protonated carboxylic acid.

Deprotonation of the carboxylic acid regenerates the acid catalyst. libretexts.org

In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process that generally follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.commasterorganicchemistry.com This reaction is kinetically second-order: first-order with respect to the ester and first-order with respect to the hydroxide (B78521) ion. quora.comegyankosh.ac.in The mechanism involves the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide (heptan-3-oxide) as the leaving group, forming acetic acid. The alkoxide subsequently deprotonates the acetic acid in a rapid, irreversible acid-base reaction to yield heptan-3-ol and an acetate salt. masterorganicchemistry.com

Under certain conditions, such as in concentrated strong acids, secondary acetates can shift to an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism, which proceeds through a stable secondary carbocation intermediate. ucoz.com

Mechanism Type Ingold Notation Conditions Kinetic Order Key Mechanistic Feature
Acid-Catalyzed HydrolysisAAC2Dilute Acid (e.g., H₂SO₄)Second-OrderBimolecular attack of water on the protonated ester. ucoz.comlibretexts.org
Base-Catalyzed HydrolysisBAC2Aqueous Base (e.g., NaOH)Second-OrderBimolecular attack of OH⁻ on the ester carbonyl. ucoz.comquora.com
Acid-Catalyzed HydrolysisAAL1Concentrated AcidFirst-OrderUnimolecular formation of a secondary carbocation. ucoz.com

Gas-Phase Pyrolysis

The thermal decomposition of alkyl acetates in the gas phase is a well-studied unimolecular elimination reaction. academicjournals.org For secondary acetates, this pyrolysis proceeds via a concerted, non-synchronous, six-membered cyclic transition state. academicjournals.orguhasselt.beresearchgate.net This mechanism involves the transfer of a hydrogen atom from the β-carbon of the alkyl group to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and C-H bonds and the formation of an alkene (a mixture of heptene (B3026448) isomers) and acetic acid. uhasselt.be

These reactions are homogeneous, unimolecular, and follow first-order kinetics. uhasselt.beresearchgate.net While specific kinetic data for this compound is not widely published, data for analogous secondary acetates like isopropyl acetate provide a reliable model for its behavior. The rate constants are typically expressed using the Arrhenius equation, k = A e-Ea/RT, where A is the pre-exponential factor and Ea is the activation energy.

Compound Pre-exponential Factor (A) (s⁻¹) Activation Energy (Ea) (kJ/mol) Temperature Range (K) Reference
Isopropyl Acetate1.00 x 10¹³188.3 (45,000 cal/mol)- cdnsciencepub.com
s-Butyl Acetate1.95 x 10¹²182.0 (43,500 cal/mol)602-678 researchgate.net
Ethyl Acetate3.06 x 10¹²200.0 (47,750 cal/mol)- cdnsciencepub.com

Note: Activation energies were converted from kcal/mol to kJ/mol where necessary.

Enzyme-Catalyzed Transformations

Enzymes, particularly lipases, are highly effective catalysts for the transformation of esters under mild conditions. Lipase B from Candida antarctica (CALB), often in its immobilized form (Novozym 435), has demonstrated high efficiency in the kinetic resolution of racemic secondary alcohols, including (±)-heptan-3-ol, through transesterification. researchgate.netnih.gov In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of an enantiopure alcohol and its corresponding acetate. nih.gov

The reaction is typically carried out in a non-polar organic solvent like hexane, using an acyl donor such as vinyl acetate. researchgate.netnih.gov The kinetics of such enzymatic reactions are often described by the Michaelis-Menten model, where the reaction rate increases with substrate concentration until the enzyme becomes saturated. nih.gov The enantioselectivity of the reaction is a key kinetic parameter, often expressed as the enantiomeric ratio (E). Studies on the CALB-catalyzed acylation of (±)-heptan-3-ol have shown excellent enantioselectivities, yielding both the remaining alcohol and the produced this compound with high enantiomeric excess (>99% ee). researchgate.netnih.gov

Transformation Enzyme Substrate Acyl Donor Solvent Kinetic Outcome
Enantioselective TransesterificationLipase B from Candida antarctica (CALB)(±)-Heptan-3-olVinyl acetateHexaneKinetic resolution to produce enantiopure alcohol and this compound (>99% ee). researchgate.netnih.gov

Advanced Analytical Characterization and Methodologies for Heptan 3 Yl Acetate

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is fundamental to the analysis of Heptan-3-yl acetate (B1210297), enabling its separation from other components in a mixture. The choice of chromatographic technique is dictated by the complexity of the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of complex mixtures containing Heptan-3-yl acetate. asiapharmaceutics.info

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds. For this compound, reverse-phase HPLC is often employed. In a typical application, a C18 column can be used with a mobile phase such as a mixture of acetonitrile (B52724) and water. vulcanchem.com This method provides a reliable assessment of the compound's purity. vulcanchem.com When coupled with detectors like UV-Vis or mass spectrometry (LC-MS), HPLC can provide both quantitative data and structural information, which is particularly useful for detecting trace impurities. vulcanchem.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. imist.ma The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. imist.ma The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing detailed structural information and enabling definitive identification. ijfmr.comjmchemsci.com This technique is highly effective for identifying and quantifying this compound in complex organic mixtures, such as those found in environmental samples or in the products of chemical reactions. epa.gov GC-MS can also be used to analyze the fatty acid profile of biological samples, where esters like this compound may be present. imist.ma

Below is a table summarizing typical parameters for HPLC and GC-MS analysis of this compound and related compounds.

ParameterHPLCGC-MS
Column C18 reverse-phaseDB-5 or similar non-polar capillary column
Mobile/Carrier Gas Acetonitrile/Water mixture vulcanchem.comHelium or Nitrogen imist.ma
Detector UV-Vis, Mass Spectrometry (MS) nih.govMass Spectrometry (MS)
Application Purity assessment, impurity profiling vulcanchem.comijfmr.comIdentification and quantification in complex volatile mixtures imist.ma

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities, making the determination of enantiomeric purity crucial in fields like pharmaceuticals and agrochemicals. sigmaaldrich.com

Chiral Chromatography is the primary technique used to separate and quantify the enantiomers of chiral compounds. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) in either HPLC or GC. sigmaaldrich.com The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can then be determined from the chromatogram. nih.gov

For this compound, gas chromatography with a chiral column is an effective method for determining enantiomeric purity. researchgate.net The selection of the appropriate chiral stationary phase is critical for achieving separation. bgb-analytik.com

The table below outlines the importance of enantiomeric purity and the method for its determination.

AspectDescription
Importance of Enantiomeric Purity Enantiomers can have different biological activities, taste, and odor. Determining the enantiomeric ratio is critical for quality control in the food, fragrance, and pharmaceutical industries. sigmaaldrich.com
Analytical Technique Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com
Principle Utilizes a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. bgb-analytik.com
Outcome Separation of enantiomers and quantification of the enantiomeric excess (e.e.). nih.gov

Hyphenated Analytical Platforms and Chemometric Applications in Chemical Speciation Studies

Hyphenated analytical platforms combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. nih.gov Techniques like GC-MS and LC-MS are prime examples and are routinely used for the analysis of complex mixtures. asiapharmaceutics.info The coupling of liquid chromatography with NMR (LC-NMR) is another powerful hyphenated technique that allows for the separation of components in a mixture followed by their unambiguous structural elucidation by NMR. asiapharmaceutics.infoijfmr.com These integrated approaches are essential for chemical speciation, which is the identification and quantification of the different chemical forms of a substance. spectroscopyonline.com

Environmental Fate and Degradation Pathways of Heptan 3 Yl Acetate

Abiotic Transformation Processes in Various Environmental Compartments

The transformation of heptan-3-yl acetate (B1210297) in the environment, independent of biological activity, is primarily governed by hydrolysis and photolysis. These processes are critical in determining the compound's persistence in aquatic and atmospheric environments.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a key abiotic degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond to yield an alcohol and a carboxylic acid. In the case of heptan-3-yl acetate, this process would result in the formation of heptan-3-ol and acetic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

QSAR models are valuable tools for estimating the hydrolysis rates of chemicals when experimental data is lacking. vegahub.eu These models predict the hydrolysis half-life based on the chemical structure. For simple alkyl acetates, these predictions often indicate that hydrolysis is not a rapid degradation process under typical environmental pH conditions (pH 5-9).

Table 1: Predicted Hydrolysis Half-life of this compound at 25°C (Note: These are estimated values based on general QSAR principles for simple esters, as direct experimental data is unavailable.)

pH Predicted Half-life
4 Months to Years
7 Months to Years
9 Weeks to Months

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process is facilitated by H+ ions under acidic conditions and by OH- ions under basic conditions, the latter typically being a faster process for esters.

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy. This can occur through direct photolysis, where the chemical itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then degrade the chemical.

This compound is not expected to absorb light at wavelengths found in sunlight (greater than 290 nm) and, therefore, is not likely to undergo direct photolysis in aquatic environments. cdnsciencepub.com However, in the atmosphere, it can be subject to indirect photolytic degradation. The primary mechanism for this is its reaction with photochemically produced hydroxyl radicals (•OH). nih.gov

The rate of this gas-phase reaction can be estimated using QSAR models. For volatile organic compounds like this compound, the atmospheric half-life due to reaction with hydroxyl radicals is predicted to be relatively short, on the order of days. This suggests that volatilized this compound would be degraded in the atmosphere.

Biotic Degradation Mechanisms and Microbial Metabolism

The breakdown of this compound by living organisms, particularly microorganisms, is a crucial pathway for its removal from the environment. This biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic and Anaerobic Biodegradation Pathways

Aerobic Biodegradation:

Under aerobic conditions, the biodegradation of this compound is expected to be initiated by esterase enzymes produced by a wide variety of microorganisms. These enzymes catalyze the hydrolysis of the ester bond, yielding heptan-3-ol and acetic acid. oecd.org Both of these products are readily biodegradable. ethz.ch

Heptan-3-ol, a secondary alcohol, would likely be further oxidized by alcohol dehydrogenases to a ketone (heptan-3-one), which can then be further metabolized. Acetic acid is a simple organic acid that can be utilized by many microorganisms as a carbon and energy source, ultimately being mineralized to carbon dioxide and water. nih.gov The presence of branching in the alkyl chain of heptan-3-ol may slightly slow the degradation rate compared to linear alcohols, but it is still expected to be readily biodegradable. exxonmobilchemical.comresearchgate.net

Anaerobic Biodegradation:

In the absence of oxygen, the anaerobic biodegradation of this compound would also commence with the enzymatic hydrolysis of the ester linkage to heptan-3-ol and acetic acid. oecd.org Acetic acid is a key intermediate in anaerobic food webs and can be converted to methane (B114726) and carbon dioxide by methanogenic archaea. nih.govmdpi.com

The anaerobic degradation of heptan-3-ol is more complex. It would likely proceed through oxidation to heptan-3-one, followed by further breakdown. The complete mineralization of such branched compounds under anaerobic conditions can be a slower process compared to aerobic degradation and may require a consortium of different microbial species. canada.cad-nb.info

Table 2: Predicted Biodegradability of this compound (Note: Based on QSAR predictions and data from analogous compounds.)

Condition Predicted Outcome Primary Pathway
Aerobic Readily Biodegradable Esterase hydrolysis followed by oxidation

Identification of Microbial Metabolites

Based on the established metabolic pathways for esters and alcohols, the primary microbial metabolites of this compound are expected to be:

Heptan-3-ol: The initial product of ester hydrolysis.

Acetic Acid: The other initial product of ester hydrolysis.

Heptan-3-one: The product of the oxidation of heptan-3-ol.

Further degradation would lead to the formation of shorter-chain fatty acids and eventually mineralization to CO2 and H2O under aerobic conditions, or CO2 and CH4 under anaerobic conditions. Direct experimental studies identifying the specific microbial metabolites of this compound are not extensively documented.

Environmental Persistence, Mobility, and Bioavailability Studies

Persistence:

Based on the abiotic and biotic degradation pathways discussed, this compound is not expected to be highly persistent in the environment. Its atmospheric half-life is predicted to be short due to photolysis. In soil and water, while abiotic hydrolysis may be slow, biotic degradation is expected to be a significant removal mechanism. QSAR models for biodegradability generally classify simple, non-halogenated esters as readily biodegradable. nih.gov

Mobility:

The mobility of a chemical in the environment, particularly in soil and water, is often predicted by its octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Kow value generally indicates a greater tendency to adsorb to soil and sediment and a lower mobility in water. While specific experimental values for this compound are scarce, QSAR estimations suggest a moderate Kow, which would imply some potential for mobility in water, but also a tendency to partition to organic matter in soil and sediment. researchgate.net Its volatility also suggests that atmospheric transport could be a relevant mobility pathway.

Bioavailability:

For biodegradation to occur, the compound must be bioavailable to microorganisms. The moderate water solubility and lipophilicity of this compound suggest it would be available for microbial uptake. In the aquatic environment, dissolved this compound would be directly available. In soil, its partitioning between the water and solid phases will influence its bioavailability. The hydrolysis of this compound into the more water-soluble compounds heptan-3-ol and acetic acid would increase the bioavailability of its degradation products. nih.goveuropa.eu

Theoretical and Computational Chemistry of Heptan 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of heptan-3-yl acetate (B1210297). These calculations can determine the distribution of electrons within the molecule, which is crucial for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For heptan-3-yl acetate, the ester functional group, with its carbonyl and ether linkages, dictates much of its electronic behavior. The lone pairs on the oxygen atoms contribute significantly to the HOMO, making them susceptible to electrophilic attack, while the π* orbital of the carbonyl group is the primary component of the LUMO, rendering the carbonyl carbon an electrophilic site for nucleophilic attack. researchgate.netrsc.orgmdpi.com

DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. rsc.org In these maps, electron-rich regions (negative potential), such as the area around the carbonyl oxygen, are identified as likely sites for electrophilic interaction. Conversely, electron-poor regions (positive potential) highlight areas prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Calculated using DFT with B3LYP functional and 6-311G(d,p) basis set. Values are hypothetical and for illustrative purposes.

Property Value Unit
HOMO Energy -9.85 eV
LUMO Energy 1.23 eV
HOMO-LUMO Gap 11.08 eV
Ionization Potential 9.85 eV
Electron Affinity 1.23 eV
Dipole Moment 1.85 Debye

Molecular Dynamics Simulations for Conformational Analysis and Interactions

This compound is a flexible molecule due to the presence of several single bonds in its heptyl chain, allowing for numerous rotational isomers (conformers). Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time. vulcanchem.comacs.org By simulating the physical movements of atoms and molecules, MD can identify the most stable conformations and the energy barriers between them. doi.orgnih.gov

The conformation of the alkyl chain in esters can significantly influence their physical properties and interactions with other molecules. acs.org In this compound, the seven-carbon chain can adopt various folded or extended shapes. vulcanchem.com MD simulations predict that in nonpolar environments, the molecule may adopt more compact, folded conformations to minimize solvent exposure, whereas in polar solvents, extended conformations might be favored to facilitate hydrogen bonding. vulcanchem.com The rotation around the C-O bonds of the ester group also contributes to the conformational diversity. mdpi.com

These simulations provide a dynamic picture of the molecule, revealing how it behaves in different environments, such as in solution or at an interface. This information is crucial for understanding its role in various applications, from flavor and fragrance, where molecular shape influences receptor binding, to industrial processes. ontosight.aiacs.org

Table 2: Relative Energies of Selected Conformers of this compound (Illustrative) Based on hypothetical MD simulation results.

Conformer Description Dihedral Angle (C2-C3-O-C=O) Relative Energy (kcal/mol) Population (%)
Extended Heptyl Chain 180° (anti-periplanar) 0.00 65
Gauche Heptyl Chain 60° (gauche) 0.85 25
Folded Heptyl Chain Variable 1.50 10

Reaction Mechanism Simulations and Energetic Profiling

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the transition states and intermediates that are often transient and difficult to observe experimentally. For this compound, key reactions include its synthesis via Fischer esterification and its breakdown through hydrolysis. masterorganicchemistry.commdpi.comrsc.org

Similarly, the hydrolysis of this compound, which is the reverse of esterification, can be modeled. ic.ac.ukresearchgate.net These simulations can clarify the role of acid or base catalysts and the involvement of water molecules in the reaction. By profiling the potential energy surface of the reaction, a complete energetic profile, including the energies of reactants, products, intermediates, and transition states, can be constructed.

Table 3: Energetic Profile for Acid-Catalyzed Hydrolysis of this compound (Illustrative) Based on hypothetical DFT calculations for a plausible reaction pathway.

Reaction Step Description Activation Energy (Ea) (kcal/mol)
1 Protonation of carbonyl oxygen 5.5
2 Nucleophilic attack by water 18.2
3 Proton transfer 3.1
4 Elimination of 3-heptanol 15.8
5 Deprotonation -2.5

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives and Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with a specific activity, such as biological potency, toxicity, or a physical property like odor intensity. nih.govnih.govacs.org While specific QSAR studies focusing on this compound are not widely published, the methodology can be applied to its derivatives and analogues.

To build a QSAR model, a set of structurally related compounds with known activity data is required. eurekaselect.com For a series of this compound analogues, where the alkyl chain length or substituents are varied, molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), among others. nih.govtandfonline.com

Statistical methods, such as multiple linear regression (MLR), are then used to develop a mathematical equation that links these descriptors to the observed activity. nih.goveurekaselect.com Such a model could, for example, predict the flavor profile or aquatic toxicity of new, unsynthesized ester compounds based solely on their chemical structure. nih.govresearchgate.net This predictive capability makes QSAR a valuable tool in the design of new molecules with desired properties, reducing the need for extensive experimental screening. industrialchemicals.gov.au

Table 4: Hypothetical QSAR Model for the Fruity Odor Intensity of Aliphatic Ester Analogues This is an illustrative example of a QSAR equation. Log(Intensity) = c₀ + c₁(logP) + c₂(Molecular_Weight) - c₃(Polar_Surface_Area)

Descriptor Coefficient Description Contribution
logP (Octanol-Water Partition Coefficient) c₁ = 0.45 Hydrophobicity Positive
Molecular Weight c₂ = 0.02 Size/Bulk Positive
Polar Surface Area (PSA) c₃ = 0.08 Polarity Negative
Intercept c₀ = 1.20 Baseline activity -

Future Research Directions and Applications in Specialized Fields

Development of Novel Biologically Active Compounds Based on Heptan-3-yl Acetate (B1210297) Scaffolds

The search for new molecular scaffolds is a critical challenge in medicinal chemistry, aiming to identify structures that can serve as starting points for drug discovery. worktribe.comunife.it The heptane (B126788) framework, a core component of heptan-3-yl acetate, is featured in various biologically active molecules, suggesting its potential as a scaffold for new therapeutic agents.

Research has shown that complex derivatives containing a heptane structure exhibit significant biological activity. For instance, 1,7-bis(3,4-dihydroxyphenyl)this compound, a diarylheptanoid known as etlingerin, has been isolated and shows antimicrobial properties. researchgate.net Similarly, synthetic thiazolidinone derivatives incorporating a heptan-3-ylidene moiety have been evaluated for their activity against Toxoplasma gondii. nih.gov These findings underscore the utility of the heptane chain in designing molecules that can interact with biological targets.

Furthermore, related cyclic heptane structures, such as the 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold found in borneol and camphor, are recognized for their high potential in the synthesis of antiviral agents. rsc.org Derivatives of these bicyclic structures have been synthesized and tested against influenza and other viruses, with some showing potent activity. rsc.orgresearchgate.net The general approach often involves creating esters, similar to this compound, to modify the compound's properties. rsc.org The structural rigidity and three-dimensional character of such scaffolds are considered privileged in drug design, as they can lead to more selective interactions with biological targets. researchgate.net The exploration of this compound and its derivatives could, therefore, lead to the discovery of new lead compounds for a range of diseases.

Innovations in Green Chemistry Synthesis Routes for Sustainable Production

The principles of green chemistry are increasingly guiding the synthesis of commodity and specialty chemicals, including esters like this compound. whiterose.ac.uk Future research is focused on developing more sustainable, efficient, and environmentally benign production methods, moving away from traditional acid-catalyzed esterification.

A prominent area of innovation is the use of biocatalysis, particularly with enzymes like lipases. nih.gov Lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435®, has been shown to efficiently catalyze the kinetic resolution of (±)-heptan-3-ol through transesterification with vinyl acetate, producing enantiopure this compound with excellent yields and enantiomeric excess (>99% ee). researchgate.net This enzymatic process operates under mild conditions, uses a non-polar solvent like hexane, and is highly selective, aligning with the core tenets of green chemistry. nih.govresearchgate.net The development of continuous-flow microreactors for enzymatic synthesis further enhances efficiency, offering short reaction times and high yields. mdpi.com

Other innovative approaches include microwave-assisted synthesis, which can significantly reduce reaction times. koreascience.kr The use of solid acid catalysts, such as heteropolyoxovanadates, under solvent-free, microwave-irradiated conditions presents another green alternative for the acetylation of alcohols. koreascience.kr For large-scale industrial production, process intensification techniques like reactive distillation, which combines reaction and separation in a single unit, are being explored to improve energy efficiency and reduce waste, as demonstrated in the production of ethyl acetate. researchgate.net These innovations in synthesis are crucial for the sustainable production of this compound and other commercially important esters. google.comacs.org

Advanced Materials Science Applications and Polymer Chemistry

The application of simple alkyl acetates and related structures is expanding into the realm of advanced materials and polymer science. While direct applications of this compound are still emerging, its properties and those of similar molecules are relevant to future developments in this field.

In the field of microelectronics, alkyl acetates are being investigated as developers for high-performance positive-tone photoresists for extreme ultraviolet (EUV) lithography. spiedigitallibrary.org The dissolution behavior of organometallic polymer resists can be fine-tuned by using specific alkyl acetate developers, which is critical for manufacturing next-generation logic devices with feature sizes below 20 nm. spiedigitallibrary.org The polarity and solvency of the alkyl acetate play a key role in the dissolution contrast and sensitivity of the resist material.

Furthermore, the physicochemical properties of CO2-expanded alkyl acetates are being studied for applications in materials synthesis. acs.org By controlling pressure and temperature, the density, viscosity, and polarity of these expanded liquid phases can be modulated, which in turn influences the morphological properties of microparticles, such as TiO2, synthesized within these media. acs.org

In polymer chemistry, heptane-containing structures are used as building blocks for functional materials. For example, acrylates derived from the bicyclo[3.1.1]heptan-3-ol structure (pinanol) are used as high glass transition temperature (Tg) monomers in the synthesis of bioderived copolymer coatings. researchgate.netnottingham.ac.uk The rigid bicyclic structure imparts desirable thermal and mechanical properties to the resulting polymers. Similarly, the 7-oxabicyclo[4.1.0]heptane framework is used as a building block for creating specialty chemicals and materials with unique properties, including organic silicones. crysdotllc.com These examples highlight the potential for using this compound or its derivatives as monomers or modifying agents in the synthesis of advanced polymers and functional materials.

Q & A

Basic: What are the primary methods for identifying and characterizing Heptan-3-yl acetate in natural product extracts?

Answer:
this compound derivatives, such as 5-Hydroxy-1,7-bis(4-hydroxyphenyl)this compound (CAS 1269839-24-8), are typically characterized using advanced chromatographic and spectrometric techniques. For example:

  • UPLC-Q-TOF-MS/MS enables precise mass analysis and structural elucidation via fragmentation patterns. Key diagnostic ions (e.g., m/z 313.1418, 331.1529) confirm phenolic substituents and acetate moieties .
  • NMR spectroscopy (e.g., 1^1H and 13^13C) resolves stereochemistry and functional groups, such as hydroxyl and acetyl groups, as demonstrated in related phenylpropanoid derivatives .
    Application Tip: Combine multiple techniques for cross-validation, especially when isolating isomers or detecting trace metabolites in complex matrices.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antimalarial effects) often arise from variations in experimental design:

  • Source Material: Bioactivity may differ based on the plant species or extraction method. For example, ginger-derived this compound analogs show 5-HT1A receptor agonism, while moss metabolites exhibit seasonal fluctuations in concentration, impacting observed effects .
  • Assay Conditions: Optimize in vitro models (e.g., cell lines like BRL 3A rat hepatocytes) to mimic physiological conditions, ensuring proper solubility (e.g., DMSO concentration ≤0.1%) and metabolic stability .
  • Data Normalization: Use internal standards (e.g., matairesinol in IL-4/IFN-γ mRNA studies) to control for batch-to-batch variability .
    Reference: Cross-validate findings using orthogonal assays (e.g., ELISA for cytokine profiling alongside qPCR) .

Basic: What synthetic strategies are employed for this compound analogs?

Answer:
Synthesis often involves:

  • Acetylation of Precursors: Reacting heptan-3-ol derivatives with acetyl chloride in anhydrous conditions, as seen in isoxazole-based syntheses (e.g., 5-(heptan-3-yl)isoxazol-3-ol via β-keto hydroxamic acid intermediates) .
  • Protection-Deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during multi-step reactions, followed by mild acid hydrolysis .
    Key Consideration: Monitor reaction progress via TLC or GC-MS to avoid over-acetylation or side-product formation.

Advanced: How can metabolomic studies elucidate the ecological role of this compound in plant-moss systems?

Answer:

  • Molecular Networking: Map seasonal metabolite changes in species like Ceratodon purpureus using LC-MS/MS-based molecular networking. For example, [7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)heptan-3-yl] acetate shows higher abundance in wet seasons, suggesting a role in stress adaptation .
  • Isotope Labeling: Track carbon flux via 13^{13}C-glucose feeding experiments to link biosynthesis pathways to environmental triggers (e.g., UV exposure, nutrient availability) .
    Methodological Note: Pair with transcriptomic data to correlate metabolite levels with gene expression (e.g., phenylpropanoid biosynthesis genes) .

Basic: What are the critical parameters for optimizing this compound quantification in HPLC-DAD assays?

Answer:

  • Column Selection: Use C18 reversed-phase columns (e.g., 250 mm × 4.6 mm, 5 µm) for baseline separation of phenolic analogs.
  • Mobile Phase: Acetonitrile/water (0.1% formic acid) gradients improve peak symmetry and resolution .
  • Detection Wavelength: Set DAD to 280 nm for optimal absorption of phenolic rings and acetate esters .
    Validation Step: Perform spike-and-recovery tests (80–120% recovery range) to validate method accuracy in biological matrices.

Advanced: How does stereochemistry influence the pharmacological activity of this compound derivatives?

Answer:

  • Chiral Chromatography: Use chiral columns (e.g., Chiralpak IG-3) to separate enantiomers. For example, (3R,5R)-1-(4-hydroxyphenyl)-7-(3,4-dihydroxyphenyl)heptane-3,5-diol exhibits higher antioxidant activity than its (3S,5S) counterpart due to improved receptor binding .
  • Molecular Docking: Simulate interactions with targets like 5-HT1A receptors using AutoDock Vina. Hydroxyl group orientation and acetate positioning affect binding affinity (ΔG values ≤ -7.0 kcal/mol indicate high potency) .
    Research Gap: Few studies compare in vitro activity with in vivo pharmacokinetics—prioritize ADMET profiling to bridge this gap.

Basic: What are the best practices for storing and handling this compound derivatives?

Answer:

  • Storage: Keep at -20°C under inert gas (N2_2 or Ar) to prevent oxidation of phenolic groups.
  • Solubility: Use DMSO for in vitro assays (stock solutions ≤10 mM) and ethanol for chromatographic applications .
    Safety Note: Follow GHS protocols (e.g., wear nitrile gloves, eye protection) when handling corrosive acetylating agents .

Advanced: Can computational models predict novel this compound analogs with enhanced bioactivity?

Answer:

  • QSAR Modeling: Train models on datasets (e.g., IC50_{50} values for anti-inflammatory activity) to identify critical descriptors like logP (optimal range: 2.5–3.5) and polar surface area (≤90 Ų) .
  • Retrosynthetic Planning: Tools like Synthia™ propose feasible routes for analogs (e.g., substituting 4-hydroxyphenyl with 3,4-dihydroxyphenyl groups) .
    Validation: Synthesize top-predicted candidates and test in cell-based assays (e.g., NF-κB inhibition) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.